cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound that contains a mixture of enantiomers. It has the molecular formula C15H18O4 and a molecular weight of 262.31 g/mol . This compound is characterized by its white solid physical form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a cyclization reaction, often using a suitable cyclizing agent.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the cyclohexane ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding ketone or aldehyde.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Scientific Research Applications
cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and pain signaling.
Comparison with Similar Compounds
Similar Compounds
trans-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid: The trans isomer of the compound, differing in the spatial arrangement of the substituents.
4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid: A similar compound without the cis or trans designation, indicating a mixture of isomers.
Uniqueness
cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific spatial arrangement, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying stereochemistry and its effects on chemical and biological properties .
Properties
IUPAC Name |
4-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-13-8-6-11(7-9-13)14(16)10-2-4-12(5-3-10)15(17)18/h6-10,12H,2-5H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOFSVWMFCGXFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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